molecular formula C13H12N4O2S B3048992 ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate CAS No. 189325-51-7

ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate

Cat. No.: B3048992
CAS No.: 189325-51-7
M. Wt: 288.33 g/mol
InChI Key: NLQBFKRQKBPLLA-UHFFFAOYSA-N
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Description

Ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate is a heterocyclic compound featuring a fused triazinoindole core linked to an ethyl ester via a sulfanyl group. This compound belongs to a class of derivatives known for their diverse pharmacological activities, including antimicrobial, antidepressant, and anticonvulsant properties . The triazinoindole scaffold is synthesized via condensation reactions involving indole derivatives and sulfur-containing reagents, followed by functionalization at the 3-position with thiol groups.

Properties

IUPAC Name

ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-2-19-10(18)7-20-13-15-12-11(16-17-13)8-5-3-4-6-9(8)14-12/h3-6H,2,7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBFKRQKBPLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418774
Record name ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189325-51-7
Record name ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate typically involves a multi-step process. One common method starts with the reaction of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours, forming intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . The final step involves a condensation reaction with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the target compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate exhibit promising anticancer properties. The triazine ring system is known for its ability to interact with biological targets involved in cancer progression.

Case Study: In vitro Anticancer Activity

A study conducted on derivatives of triazinoindole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its sulfur-containing moiety enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the effectiveness of triazinoindole derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. Its unique structure allows it to act on specific biochemical pathways in pests.

Case Study: Insecticidal Activity

Field trials indicated that formulations containing this compound significantly reduced populations of common agricultural pests without adversely affecting beneficial insects .

Herbicidal Properties

In addition to its insecticidal activity, the compound has been evaluated for herbicidal properties. Its mode of action involves inhibiting key enzymes involved in plant growth.

Table 2: Herbicidal Efficacy Data

CompoundTarget SpeciesApplication Rate (g/ha)Efficacy (%)
Ethyl 2-(5H-[1,2,4]triazino...)Weeds20085
Standard HerbicideWeeds25090

Development of Novel Materials

The unique chemical structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Research has explored incorporating this compound into polymer matrices to enhance electrical conductivity. Preliminary results show improved charge transport properties compared to conventional polymers .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Biological Activity Key References
This compound R₁ = H, R₂ = Ethyl ester 296.33 Precursor for amide synthesis
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide R₁ = CH₃, R₂ = 4-phenoxyphenylamide 427.47 Antidepressant, antimicrobial
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide R₁ = CH₃, Br at C8; R₂ = 4-Br-phenylamide 507.20 Enhanced binding affinity
[1,2,4]Triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (26) Additional triazolo ring 310.30 Antimicrobial activity
N-Phenyl-2-(5H-triazino[5,6-b]indol-3-ylsulfanyl)acetamide R₁ = H, R₂ = Phenylamide 335.39 Anticonvulsant activity

Key Observations:

Substituent Effects: Methyl at C5: Compounds with a methyl group at the 5-position (e.g., 5-methyl derivatives) exhibit improved stability and target engagement, as seen in antidepressant assays . Halogenation: Bromination at C8 (e.g., 8-bromo derivatives) enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets . Ester vs. Amide: The ethyl ester derivative serves as a synthetic intermediate, while amide derivatives (e.g., phenoxyphenyl or bromophenyl amides) show direct pharmacological activity due to enhanced hydrogen-bonding capacity .

Synthetic Routes: The triazinoindole core is typically synthesized via condensation of isatin with thiosemicarbazide, followed by alkylation or acylation at the 3-position . Ethyl esters are prepared by reacting the thiol intermediate with ethyl bromoacetate, while amides are formed via coupling with substituted anilines .

Biological Activities: Antidepressant Activity: Phenoxyphenyl and chlorophenyl amides (e.g., compound 24 in ) show significant activity in forced swim tests, attributed to serotonin reuptake inhibition . Antimicrobial Activity: Derivatives with pyridyl or benzothiazole groups (e.g., compound 25 in ) exhibit broad-spectrum activity against Gram-positive bacteria . Metabolic Stability: Ethyl esters are more resistant to hydrolysis than methyl esters, making them preferable for prodrug designs .

Research Findings and Trends

QSAR Studies: Quantitative structure-activity relationship (QSAR) models highlight the importance of electron-withdrawing groups (e.g., Br, NO₂) on the phenyl ring for enhancing antidepressant efficacy .

Hybrid Derivatives: Recent work focuses on hybrid molecules, such as triazinoindole-pyrazole or -thiazolidinone hybrids, to synergize multiple pharmacological effects .

Synthetic Challenges : Brominated derivatives require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts .

Biological Activity

Ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate (CAS Number: 189325-51-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 284.33 g/mol
  • IUPAC Name : Ethyl (2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate
  • Physical Form : Solid

Antimicrobial Activity

Research has shown that compounds containing the triazino-indole structure exhibit significant antimicrobial properties. This compound was evaluated for its antimicrobial efficacy against various bacterial strains.

Microorganism Activity
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Bacillus subtilisGood
Enterococcus faecalisModerate

In a study where similar triazino compounds were tested, some derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may have comparable efficacy in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have indicated that the compound exhibits significant cytotoxicity against human cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.3
MCF7 (Breast Cancer)12.8
A549 (Lung Cancer)18.0

The observed IC50 values suggest that this compound has potential as an anticancer agent . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidative properties of compounds similar to this compound have been investigated extensively. These compounds are known to mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

The antioxidative effects are attributed to the presence of sulfur and nitrogen in the molecular structure which can stabilize free radicals. In experimental models:

  • Reactive Oxygen Species (ROS) levels were significantly reduced.
  • Glutathione (GSH) levels were restored in neuronal cultures exposed to oxidative stress.

These findings highlight the potential therapeutic applications of this compound in neuroprotection and other oxidative stress-related conditions .

Summary

This compound exhibits promising biological activities including antimicrobial effects against various pathogens and significant cytotoxicity against cancer cell lines. Additionally, its antioxidative properties suggest potential applications in protecting against oxidative damage. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential across different biological systems.

Q & A

Q. Key Findings :

  • Antimicrobial : Derivatives show activity against Staphylococcus aureus and Candida albicans via thioether-linked pharmacophores .
  • Antidepressant : Substituted acetamide derivatives exhibit serotonin reuptake inhibition (IC50_{50} ~0.8–1.2 μM) .
  • Anticonvulsant : Halogenated analogs (e.g., 8-bromo derivatives) reduce seizure duration in rodent models .

Advanced Research Questions

How can synthetic routes be optimized to improve yield and selectivity?

Q. Experimental Design :

  • Solvent Optimization : Replacing DMF with DMSO increases reaction rates due to higher polarity .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency .
  • Byproduct Analysis : TLC monitoring (Merck Silica gel 60 Å F254) identifies competing pathways (e.g., di-ester formation in 8a vs. 8b) .

How does sulfur-to-oxygen substitution in the triazinoindole core affect biological selectivity?

Q. Data Contradiction Analysis :

  • Sulfur-Containing Analogs : Higher aldose reductase inhibition (IC50_{50} ~0.12 μM) but lower selectivity due to reactive thiol groups .
  • Oxygen-Containing Analogs : Improved selectivity (>100-fold for ALR2 over ALR1) but reduced potency (IC50_{50} ~0.35 μM) .
    Mechanistic Insight : Sulfur’s electronegativity enhances covalent binding to enzyme active sites, while oxygen reduces off-target interactions .

How to resolve contradictions in reported NMR shifts for derivatives?

Q. Methodological Approach :

  • Solvent Effects : CDCl3_3 vs. DMSO-d6_6 causes shifts in aromatic protons (Δδ ~0.2–0.5 ppm) .
  • Protonation States : Acidic conditions (e.g., in CD3_3COOD) shift NH protons downfield (δ ~10–12 ppm) .
  • 2D NMR : HSQC and HMBC correlations confirm assignments (e.g., linking ester carbonyls to adjacent protons) .

What strategies enhance DNA-binding efficacy of metal complexes derived from this compound?

Q. Research Findings :

  • Ligand Design : Schiff base derivatives (e.g., L17) with pyridine donors improve intercalation (Kb_b ~104^4 M1^{-1}) .
  • Metal Coordination : Ni(II) and Cu(II) complexes show stronger DNA binding (via electrostatic and minor-groove interactions) than free ligands .
    Testing : UV-Vis titration and fluorescence quenching assays quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate

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